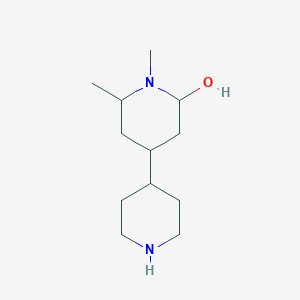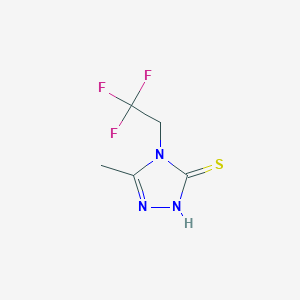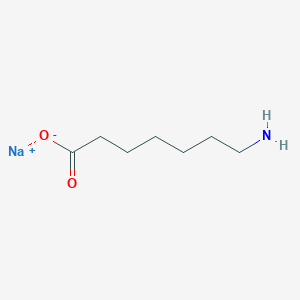
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol include:
- 2-(Piperidin-4-yl)ethan-1-ol
- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil)
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two methyl groups and a hydroxyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,6-dimethyl-4-piperidin-4-ylpiperidin-2-ol |
InChI |
InChI=1S/C12H24N2O/c1-9-7-11(8-12(15)14(9)2)10-3-5-13-6-4-10/h9-13,15H,3-8H2,1-2H3 |
Clé InChI |
QNJMGHVWOFZSOG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(N1C)O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)



![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
